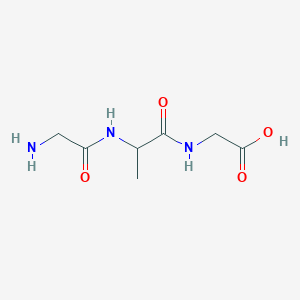
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is a synthetic analog of the naturally occurring vitamin D2. This compound is a deuterated form of 1-alpha,25-Dihydroxy Vitamin D2, where specific hydrogen atoms are replaced with deuterium. This modification is often used to study the pharmacokinetics and metabolic pathways of vitamin D2 due to the stability and traceability of deuterium-labeled compounds.
Vorbereitungsmethoden
The synthesis of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves multiple steps, including the hydroxylation of ergocalciferol (vitamin D2) to form 25-hydroxyergocalciferol, followed by further hydroxylation to produce 1-alpha,25-dihydroxyergocalciferol . Industrial production methods typically involve the use of advanced chromatographic techniques and isotope labeling to ensure the precise incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups.
Substitution: Specific hydrogen atoms can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in calcium homeostasis and immune function.
Medicine: Investigated for its potential therapeutic effects in conditions like osteoporosis and vitamin D deficiency.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Wirkmechanismus
The mechanism of action of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound influences the transcription of genes involved in calcium and phosphate metabolism, immune response, and cellular differentiation .
Vergleich Mit ähnlichen Verbindungen
1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is compared with other similar compounds such as:
1-alpha,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D2: A precursor to 1-alpha,25-Dihydroxy Vitamin D2, used to assess vitamin D status in the body.
1-alpha,25-Dihydroxy Vitamin D3-26,26,26,27,27,27-d6: A deuterated form of 1-alpha,25-Dihydroxy Vitamin D3, used for similar research purposes.
The uniqueness of 1-alpha,25-Dihydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies.
Eigenschaften
Molekularformel |
C28H44O3 |
|---|---|
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2D3,4D3,5D3 |
InChI-Schlüssel |
ZGLHBRQAEXKACO-COLLQXORSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O |
Kanonische SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


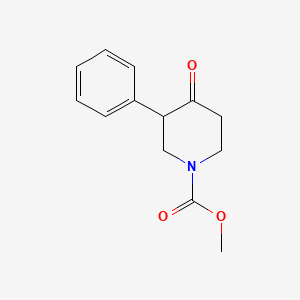

![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
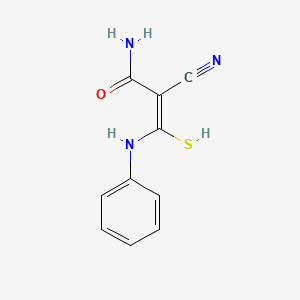

![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)

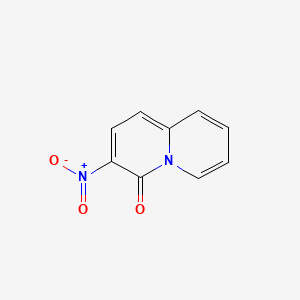
![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)
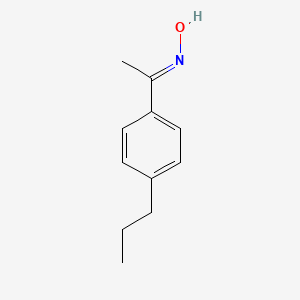
![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)

